

Spectroscopic Profile of 2-Nitrosopyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitrosopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **2-nitrosopyridine**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-nitrosopyridine** and, where data is unavailable, for the related compound 2-nitropyridine for comparative purposes.

Note on Data Availability: Extensive literature searches did not yield publicly available experimental ^1H NMR, ^{13}C NMR, or UV-Vis spectroscopic data specifically for **2-nitrosopyridine**. The data for 2-nitropyridine is provided for illustrative purposes and should be treated with caution as the electronic and structural differences between a nitro ($-\text{NO}_2$) and a nitroso ($-\text{NO}$) group will significantly impact the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data (Proton NMR)

No experimental data for **2-nitrosopyridine** was found in the reviewed literature.

Table 1: ¹H NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
8.70	d	4.4	H-6
8.23	d	8.2	H-3
7.95	t	7.8	H-4

| 7.55 | t | 6.5 | H-5 |

¹³C NMR Data (Carbon-13 NMR)

No experimental data for **2-nitrosopyridine** was found in the reviewed literature.

Table 2: ¹³C NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (δ) [ppm]	Assignment
156.1	C-2
149.7	C-6
137.7	C-4
128.9	C-3

| 122.3 | C-5 |

Infrared (IR) Spectroscopy

In the solid phase, **2-nitrosopyridine** primarily exists as its dimer. The monomeric form, which is the subject of interest for its characteristic N=O stretching frequency, can be generated through cryogenic photolysis of the dimer.

Table 3: Key IR Absorption Bands for Monomeric **2-Nitrosopyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1509	Prominent	N=O stretching vibration

| ~1150 | - | In-plane ring distortion with C-N(=O) bond stretching contribution |

A complete experimental IR spectrum for monomeric **2-nitrosopyridine** is not readily available. The dimer exhibits intense signals at 1390 cm⁻¹ and 1409 cm⁻¹, which are assigned to the symmetric and asymmetric stretching vibrations of the Z-ONNO group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for **2-nitrosopyridine** was found in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data. Specific parameters for **2-nitrosopyridine** may require optimization.

NMR Spectroscopy (General Protocol)

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy of Monomeric 2-Nitrosopyridine

This protocol is specific due to the nature of the sample.

- Sample Preparation:
 - Prepare a KBr pellet containing the **2-nitrosopyridine** dimer.
- Instrumentation:
 - Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryogenic sample holder.
- Data Acquisition (Dimer):
 - Cool the KBr pellet to a low temperature (e.g., 12 K).
 - Record the IR spectrum of the dimer.
- Photolysis:

- Irradiate the cold KBr pellet with a high-pressure mercury lamp to induce photodissociation of the dimer into the monomer.
- Data Acquisition (Monomer):
 - Record the IR spectrum of the resulting monomer at the cryogenic temperature.
- Data Processing:
 - Process the interferogram to obtain the absorption spectrum.
 - Identify and assign the characteristic vibrational frequencies.

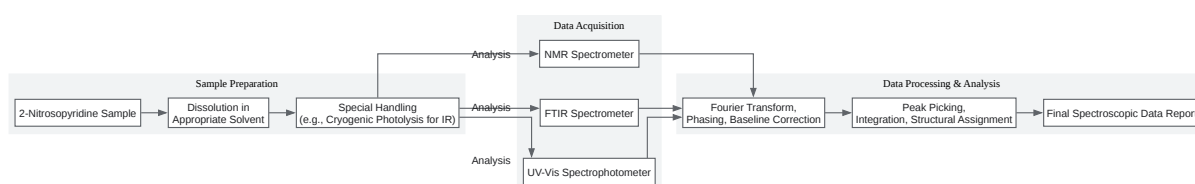
UV-Vis Spectroscopy (General Protocol)

- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
 - Prepare a series of dilutions of the stock solution to determine the molar absorptivity accurately.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
 - Record the absorption spectrum of each diluted sample solution over a suitable wavelength range (e.g., 200-800 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

- Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the molar absorptivity (ϵ) at each λ_{max} .

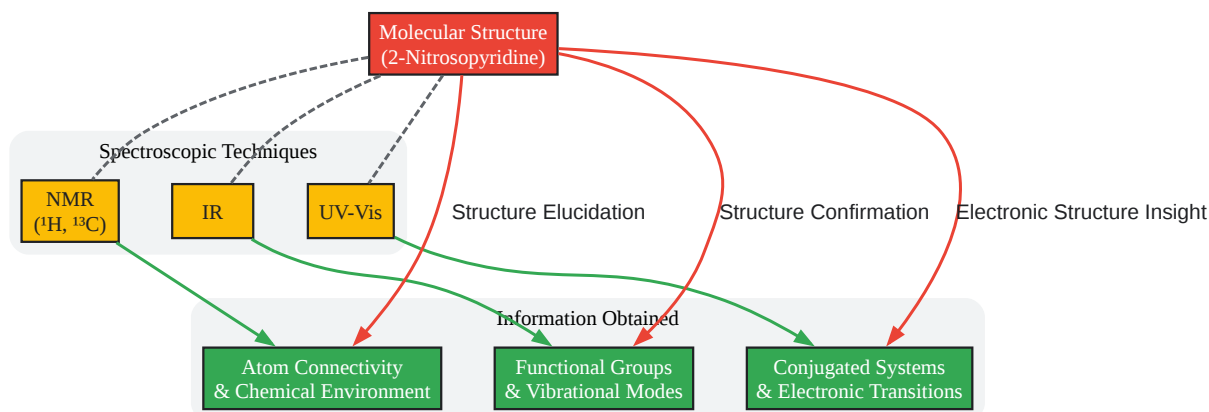
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and molecular structure information.

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